molecular formula C5H8N2O2 B12826749 (3aS,6aR)-hexahydro-2H-Pyrrolo[3,4-d]oxazol-2-one

(3aS,6aR)-hexahydro-2H-Pyrrolo[3,4-d]oxazol-2-one

Cat. No.: B12826749
M. Wt: 128.13 g/mol
InChI Key: ZDAWWNOKQUSBMU-IUYQGCFVSA-N
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Description

(3aS,6aR)-hexahydro-2H-Pyrrolo[3,4-d]oxazol-2-one is a heterocyclic compound that features a fused ring system containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aR)-hexahydro-2H-Pyrrolo[3,4-d]oxazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amino alcohol with a carbonyl compound, followed by cyclization to form the desired heterocycle. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3aS,6aR)-hexahydro-2H-Pyrrolo[3,4-d]oxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the heterocyclic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

(3aS,6aR)-hexahydro-2H-Pyrrolo[3,4-d]oxazol-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a scaffold for the development of bioactive molecules with potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3aS,6aR)-hexahydro-2H-Pyrrolo[3,4-d]oxazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound may inhibit certain enzymes involved in disease progression, thereby providing a basis for its use as a drug candidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3aS,6aR)-hexahydro-2H-Pyrrolo[3,4-d]oxazol-2-one include other heterocyclic compounds with fused ring systems, such as pyrrolopyrazines and pyrrolopyrimidines .

Uniqueness

What sets this compound apart is its specific ring structure, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

(3aS,6aR)-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d][1,3]oxazol-2-one

InChI

InChI=1S/C5H8N2O2/c8-5-7-3-1-6-2-4(3)9-5/h3-4,6H,1-2H2,(H,7,8)/t3-,4+/m0/s1

InChI Key

ZDAWWNOKQUSBMU-IUYQGCFVSA-N

Isomeric SMILES

C1[C@H]2[C@@H](CN1)OC(=O)N2

Canonical SMILES

C1C2C(CN1)OC(=O)N2

Origin of Product

United States

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